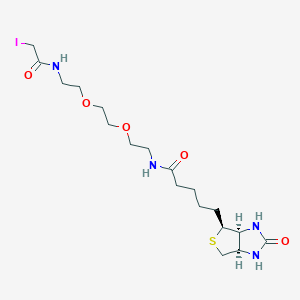
Biotin-PEG2-C2-iodoacetamide
描述
Biotin-PEG2-C2-iodoacetamide is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol (PEG)-based linker that facilitates the conjugation of biotin to other molecules, enhancing their solubility and stability. This compound is particularly valuable in biochemical and pharmaceutical research due to its ability to form stable thioether bonds with sulfhydryl groups.
作用机制
Target of Action
Biotin-PEG2-C2-iodoacetamide is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the protein of interest . The E3 ubiquitin ligase is responsible for transferring ubiquitin to the protein of interest, marking it for degradation .
Mode of Action
The compound works by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, the compound can selectively degrade target proteins .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the function of the degraded protein .
生化分析
Biochemical Properties
Biotin-PEG2-C2-iodoacetamide plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these biomolecules is essential for the function of PROTACs .
Cellular Effects
The effects of this compound on cells are primarily through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role in the formation of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, its effects would be related to the stability and degradation of the PROTACs it helps form .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. The dosage effects would likely depend on the specific PROTAC it is part of .
Metabolic Pathways
As a component of PROTACs, it would be involved in the ubiquitin-proteasome pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on the specific PROTAC it is part of .
Subcellular Localization
The subcellular localization of this compound would depend on the specific PROTAC it is part of . The localization could be influenced by any targeting signals or post-translational modifications that direct the PROTAC to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-C2-iodoacetamide typically involves the reaction of biotin with PEG2 and iodoacetamide. The process begins with the activation of biotin, followed by the conjugation of PEG2 and the introduction of the iodoacetamide group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure high purity and consistency. Techniques such as chromatography and crystallization are commonly employed to achieve the desired quality.
化学反应分析
Types of Reactions: Biotin-PEG2-C2-iodoacetamide primarily undergoes substitution reactions, particularly with sulfhydryl groups. The iodoacetamide moiety reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
Reagents: Common reagents include biotin, PEG2, iodoacetamide, and various organic solvents.
Conditions: The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of catalysts.
Major Products: The major product of these reactions is the biotinylated molecule, which is formed by the conjugation of this compound with the target molecule containing a sulfhydryl group.
科学研究应用
Biotin-PEG2-C2-iodoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: The compound is employed in biotinylation techniques to label proteins and other biomolecules, facilitating their detection and purification.
Medicine: In pharmaceutical research, this compound is used to develop targeted therapies by conjugating drugs to biotinylated molecules.
Industry: The compound is utilized in the production of diagnostic reagents and kits, enhancing the sensitivity and specificity of various assays.
相似化合物的比较
6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.
11-Aminoundecanoic acid: Another alkyl chain-based PROTAC linker employed in PROTAC synthesis.
1,3-Dibromo-5,5-dimethylhydantoin: Utilized as a PROTAC linker in various chemical reactions.
Diethylene glycol bis (p-toluenesulfonate): A PEG-based PROTAC linker similar to Biotin-PEG2-C2-iodoacetamide.
Uniqueness: this compound stands out due to its specific structure, which includes a biotin moiety, a PEG2 spacer, and an iodoacetamide group. This unique combination allows for efficient biotinylation and conjugation with sulfhydryl groups, making it highly valuable in biochemical and pharmaceutical research.
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLKVINXNMNJX-ZQIUZPCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

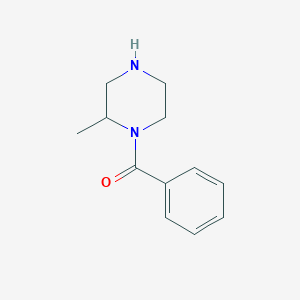
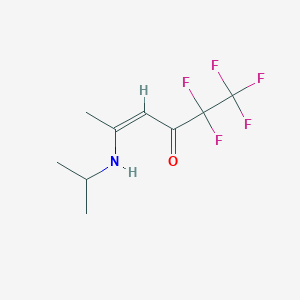


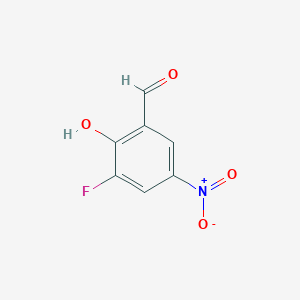
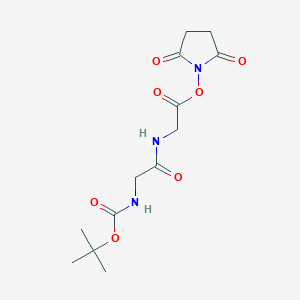
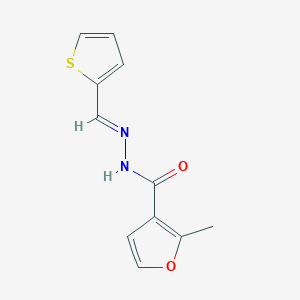
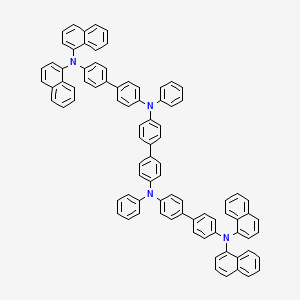
![[3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B3121762.png)
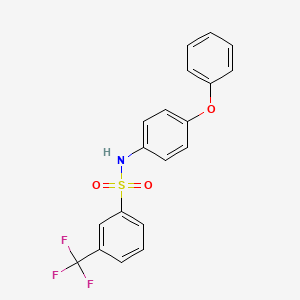
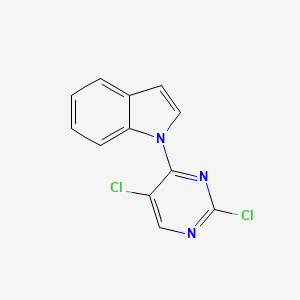
![2-(naphthalen-1-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B3121778.png)
